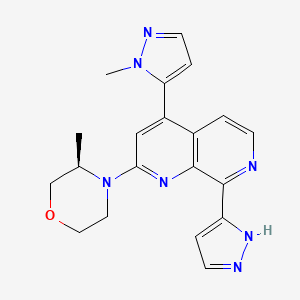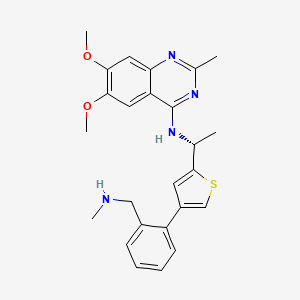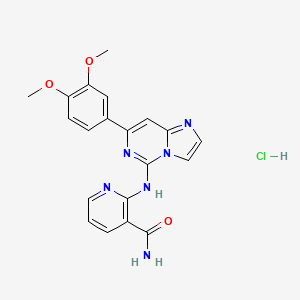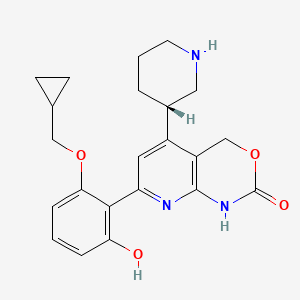
borondipyrromethene TR NHS ester
Übersicht
Beschreibung
Borondipyrromethene TR NHS ester, also known as BDP TR NHS ester, is a bright and photostable borondipyrromethene dye . It is especially suitable for microscopy applications due to its long excited state lifetime . This makes it useful for fluorescence polarization assays . Its large two-photon cross section makes this dye useful for two-photon spectroscopy . This NHS ester is an amine-reactive form of the dye .
Synthesis Analysis
The synthesis of borondipyrromethene TR NHS ester involves the use of an extra linker based on aminocaproic acid (C6) to provide better separation between the dye and the biomolecule . The NHS ester function can be used for the conjugation with proteins, peptides, and other molecules possessing amine groups .Molecular Structure Analysis
The molecular formula of borondipyrromethene TR NHS ester is C25H18BF2N3O5S . It has a molecular weight of 521.3 .Chemical Reactions Analysis
Borondipyrromethene TR NHS ester is involved in various chemical reactions. These structure-property relationships are connected to three light-driven transformations that are central to the utility of BODIPYs in materials science: electron/energy transfer, triplet formation, and photolysis .Physical And Chemical Properties Analysis
Borondipyrromethene TR NHS ester has an excitation maximum at 589 nm and an emission maximum at 616 nm . It has a fluorescence quantum yield of 0.9 . It is a dark blue-black crystal and is soluble in DMF, DMSO, and DCM .Wissenschaftliche Forschungsanwendungen
Tuning Optical Properties
Borondipyrromethenes (BODIPY) are notable for their high fluorescence quantum yields and solvent-independent fluorescence. A notable type of BODIPY compound with an azido group at the 3-position of the pyrrole core has been synthesized. The azido group initially quenches the fluorescence due to its weak electron-donating effect. However, the fluorescence can be reactivated through a reaction with alkynes via Cu(I) catalyzed azide-alkyne cycloaddition (CuAAC), showcasing a method to control the optical properties of the dye. This compound's potential extends to cell imaging applications, offering avenues for biological research and medical diagnostics (Wang et al., 2012).
Fluorescent pH Indicator
A borondipyrromethene-derived pH indicator with ultra-bright fluorescence in the red spectral region has been synthesized. This BODIPY-based pH probe exhibits strong fluorescence with a nearly perfect fluorescence quantum yield, not influenced by the solvent. In aqueous solutions, it undergoes a reversible protonation-deprotonation reaction, making it a highly sensitive pH indicator in the near-neutral pH range. This probe can greatly enhance the precision of pH measurements in various scientific and medical fields (Qin et al., 2006).
Luminescent Materials
Supramolecular gels and liquid-crystalline materials incorporating borondipyrromethene (F-Bodipy) represent a new class of highly luminescent materials. These are created by attaching long-chain alkoxydiacylamido scaffoldings to boradiazaindacene templates. Such materials exhibit robust gels formation and luminescence, offering potential applications in the creation of novel materials for various technological applications, including optics and electronics (Camerel et al., 2006).
Fluorescent Ion Chemosensors
BODIPY derivatives have gained recognition as valuable fluorescent sensing and labeling reagents, especially in biomolecules, owing to their unique photophysical properties. They are particularly effective in detecting metal ions, demonstrating outstanding selectivity and sensitivity. The continual development of BODIPY-derived probes for ion chemosensing highlights their significant role in advancing chemical detection methods (He et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BF2N3O5S/c27-26(28)29-17(14-18-6-10-21(30(18)26)22-2-1-13-37-22)5-9-20(29)16-3-7-19(8-4-16)35-15-25(34)36-31-23(32)11-12-24(31)33/h1-10,13-14H,11-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEJRWFJZINFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)ON6C(=O)CCC6=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BF2N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
borondipyrromethene TR NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)



![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605939.png)
![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)
![4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide](/img/structure/B605941.png)
![(2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide](/img/structure/B605944.png)


![5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile](/img/structure/B605948.png)